

Application Notes: High-Sensitivity Competitive ELISA for Sulfamerazine Residue Detection

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Compound of Interest

Compound Name: Sulfamerazine

Cat. No.: B1682647

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Introduction

Sulfonamides, a class of synthetic antimicrobial agents, are widely used in veterinary medicine to treat and prevent bacterial and protozoan infections. **Sulfamerazine** is a key member of this drug class. The extensive use of **sulfamerazine** can lead to the presence of its residues in animal-derived food products such as meat, milk, eggs, and honey.[1][2][3] Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for sulfonamides in food products to mitigate risks to human health, such as allergic reactions and the development of antibiotic resistance.[1][2] Consequently, sensitive and reliable methods for detecting **sulfamerazine** residues are crucial for ensuring food safety.

This application note describes a high-sensitivity competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative and qualitative analysis of **sulfamerazine** residues in a variety of sample matrices.[1][2] The assay is based on the principle of competitive binding between **sulfamerazine** in the sample and a **sulfamerazine**-enzyme conjugate for a limited number of specific antibody binding sites.

Assay Principle

The competitive ELISA is a robust method for detecting small molecules like **sulfamerazine**. [4] The core of this assay is the competition between the free **sulfamerazine** present in the sample and a fixed amount of enzyme-labeled **sulfamerazine** (conjugate) for binding to a limited number of anti-**sulfamerazine** antibodies coated on the microtiter plate wells. [5][6]

During the assay, the sample extract and the **sulfamerazine**-enzyme conjugate are added to the antibody-coated wells. If **sulfamerazine** is present in the sample, it will compete with the enzyme conjugate for the antibody binding sites. After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which is converted by the enzyme on the bound conjugate into a colored product.^[7] The intensity of the color is inversely proportional to the concentration of **sulfamerazine** in the sample.^{[6][7]} Samples with high concentrations of **sulfamerazine** will exhibit a weaker color signal, while samples with low concentrations will produce a stronger color signal. The concentration of **sulfamerazine** in the samples is determined by comparing the measured absorbance with a standard curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of various commercially available ELISA kits for the detection of **sulfamerazine** and other sulfonamides.

Table 1: Cross-Reactivity of a Multi-Sulfonamide ELISA Kit

Compound	Cross-Reactivity (%)
Sulfamethazine	100
Sulfamerazine	108
Sulfachloropyrazine	97
Sulfisoxazole	99
Sulfadiazine	68
Sulfachloropyridazine	64
N4-acetyl-sulfadiazine	35
Sulfathiazole	7
Sulfamethizole	5.3
Sulfamethoxypyridazine	1.7
Sulfadoxine	<1
Sulfaguanidine	<1
Sulfamethoxazole	<1
Sulfamethoxydiazine	<1
Sulfapyridine	<1
Sulfanilamide	<1
Sulfacetamide	<1
Sulfaquinoxaline	<1
Sulfadimethoxine	<1
Sulfatroxazole	<1
Data sourced from a competitive enzyme immunoassay for a broad range of sulfonamides.[1]	

Table 2: Detection Limits (LOD) in Various Matrices

Matrix	Detection Limit (ppb)
Muscle	0.5 - 2.5
Honey	0.5
Milk	10
Egg	0.25
Data compiled from various sulfamerazine ELISA kit manuals. [3] [5]	

Experimental Protocols

1. Reagent Preparation

- Wash Buffer: Dilute the concentrated wash buffer with deionized water as instructed by the kit manual (typically a 1:19 dilution of 20x concentrate).[\[5\]](#)
- Standard Solutions: Prepare a dilution series of the **sulfamerazine** standard. For example, a 10 ng/mL stock solution can be serially diluted to create standards of 5, 2.5, 1, 0.5, 0.25, and 0.125 ng/mL.[\[1\]](#)[\[7\]](#)
- Enzyme Conjugate: Reconstitute the lyophilized **sulfamerazine**-HRP conjugate with the provided dilution buffer.[\[7\]](#)
- Antibody Solution: Prepare the antibody working solution as per the kit's instructions.

2. Sample Preparation

The sample preparation method varies depending on the matrix.

- Milk Samples:
 - Centrifuge milk samples for 15 minutes at 2000 x g at 4°C to separate the fat layer.
 - Take an aliquot from underneath the fat layer.

- Dilute 50 μ L of the defatted milk with 5 mL of sample extraction buffer.
- Use 50 μ L of this solution in the ELISA test.[\[7\]](#)
- Tissue (Muscle) Samples:
 - Homogenize 2 ± 0.05 g of the tissue sample.
 - Add 8 mL of 0.02 M PB Buffer and vortex for 2 minutes.
 - Centrifuge at 4000 r/min for 10 minutes.
 - Take 50 μ L of the supernatant for analysis.[\[5\]](#)
- Honey Samples:
 - Weigh 1 ± 0.05 g of honey into a centrifuge tube.
 - Add 1 mL of 0.5 M HCl and incubate for 30 minutes at 37°C.
 - Add 2.5 mL of 0.2 M NaOH, then add 4 mL of Ethyl acetate and vortex for 5 minutes.
 - Centrifuge at 4000 r/min for 10 minutes.
 - Take 2 mL of the upper layer and evaporate to dryness under a nitrogen stream at 50-60°C.
 - Dissolve the residue in 0.5 mL of reconstitution buffer.
 - Use 50 μ L for the assay.[\[5\]](#)
- Egg Samples:
 - Homogenize the egg sample.
 - Follow a suitable extraction protocol, which may involve solvent extraction and a defatting step, similar to the tissue protocol.

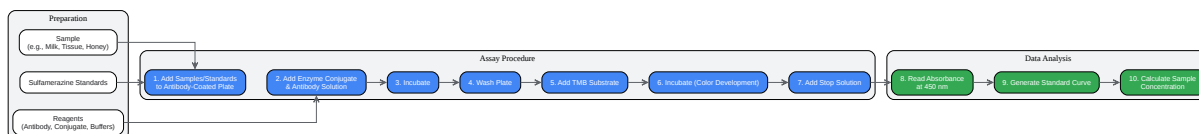
3. ELISA Assay Procedure

- Bring all reagents and samples to room temperature before use.[\[7\]](#)
- Pipette 50 μ L of each standard solution and prepared sample into the appropriate wells of the antibody-coated microtiter plate in duplicate.[\[1\]](#)
- Add 25 μ L of the enzyme conjugate solution to all wells.[\[1\]](#)
- Add 25 μ L of the antibody solution to all wells.[\[1\]](#)
- Gently mix the plate and incubate for a specified time (e.g., 1 hour) at room temperature.
- Wash the plate 3-5 times with the prepared wash buffer, ensuring all wells are completely filled and emptied during each wash.
- Add 100 μ L of the TMB substrate solution to each well.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 15 minutes).
- Stop the reaction by adding 100 μ L of the stop solution to each well. The color will change from blue to yellow.
- Read the absorbance at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

4. Interpretation of Results

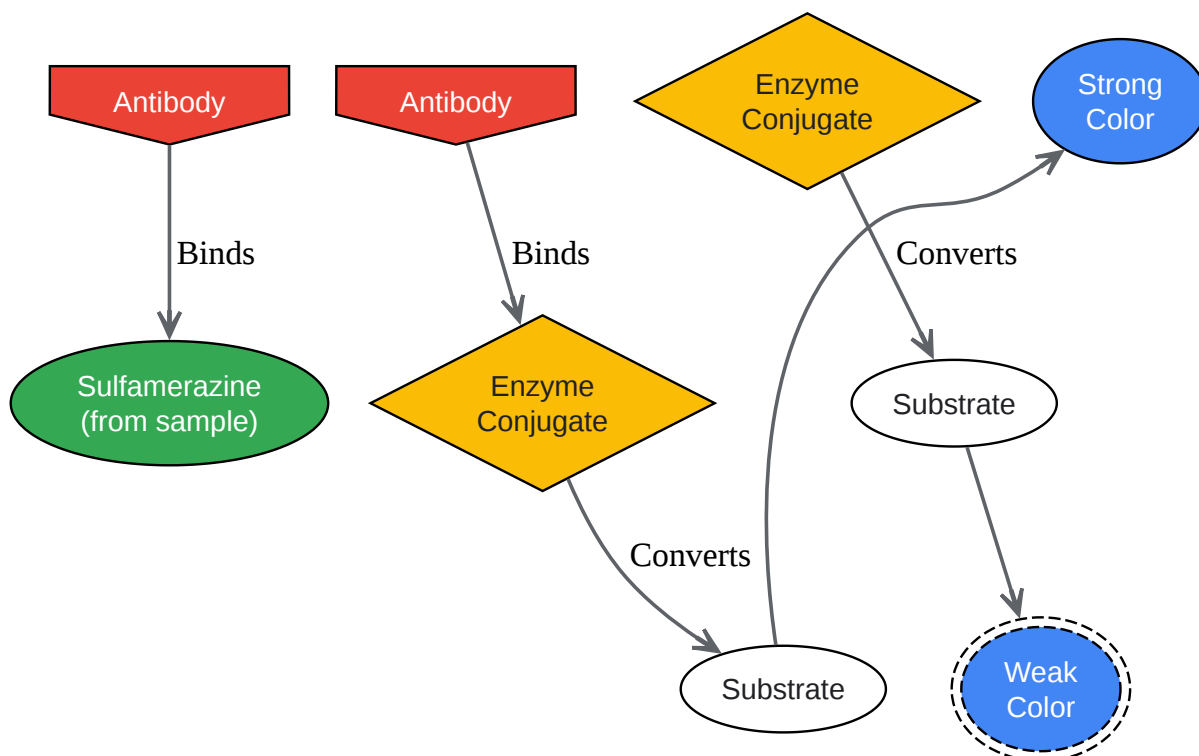
- Calculate the average absorbance for each set of duplicate standards and samples.
- Construct a standard curve by plotting the average absorbance of each standard against its known concentration on a semi-logarithmic scale.
- Determine the concentration of **sulfamerazine** in the samples by interpolating their average absorbance values on the standard curve.
- Multiply the determined concentration by the appropriate dilution factor from the sample preparation step to obtain the final concentration in the original sample.[\[7\]](#)

Visualizations



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Caption: Workflow for the **Sulfamerazine** Competitive ELISA.



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Caption: Principle of Competitive ELISA for **Sulfamerazine**.

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